molecular formula C7H16ClNO2 B6251840 2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-amine hydrochloride CAS No. 1363408-46-1

2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-amine hydrochloride

Cat. No.: B6251840
CAS No.: 1363408-46-1
M. Wt: 181.7
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Description

2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an amine group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-amine hydrochloride typically involves the following steps:

  • Formation of the Dioxolane Ring: : The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst. For example, 2,2-dimethyl-1,3-propanediol can react with formaldehyde under acidic conditions to form the dioxolane ring.

  • Introduction of the Amine Group: : The next step involves the introduction of the ethan-1-amine group. This can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the dioxolane ring is replaced by an amine group.

  • Formation of the Hydrochloride Salt: : Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

  • Reduction: : Reduction reactions can be used to modify the amine group or reduce any oxidized forms of the compound.

  • Substitution: : The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated dioxolane, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-amine hydrochloride has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis, particularly in the formation of complex molecules.

  • Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

  • Medicine: : Explored for its potential therapeutic properties, including as a precursor for drug development.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-amine hydrochloride exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The dioxolane ring can provide stability and specificity in these interactions, while the amine group can form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar structure but with a hydroxyl group instead of an amine.

    2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde: Contains an aldehyde group instead of an amine.

    2,2-Dimethyl-1,3-dioxolane-4-ylmethyl p-toluenesulfonate: Features a sulfonate ester group.

Uniqueness

2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-amine hydrochloride is unique due to the combination of the dioxolane ring and the amine group, which provides distinct chemical reactivity and potential for diverse applications in synthesis and research.

This compound’s versatility and unique structural features make it a valuable tool in various scientific and industrial fields.

Properties

CAS No.

1363408-46-1

Molecular Formula

C7H16ClNO2

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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